Nitrogen Position Specificity in the 2-Azaspiro[3.4]octane Scaffold for CNS Target Engagement
The 2-azaspiro[3.4]octane core is specifically claimed for its utility as an M4 muscarinic receptor agonist [1]. In contrast, other nitrogen positional isomers of the azaspiro[3.4]octane system (e.g., 1-aza, 5-aza, 6-aza) lack this specific M4 patent protection and have been explored for entirely different biological activities, such as SARS-CoV-2 3CL protease inhibition or as general CNS building blocks . 1-Phenyl-2-azaspiro[3.4]octane retains the 2-aza positioning, making it a direct building block for exploring M4-targeted SAR, unlike its positional isomers.
| Evidence Dimension | Receptor Targeting (Patent Protection) |
|---|---|
| Target Compound Data | 2-azaspiro[3.4]octane core (with phenyl substitution) is the basis for M4 receptor agonist patents |
| Comparator Or Baseline | 1-azaspiro[3.4]octane (CAS 57174-62-6); 5-azaspiro[3.4]octane (CAS 52876-78-5); 6-azaspiro[3.4]octane (CAS 765-64-0) |
| Quantified Difference | No M4 agonist patent claims for 1-, 5-, or 6-azaspiro[3.4]octane isomers; 6-aza isomer explored for SARS-CoV-2 inhibition |
| Conditions | Based on patent classification and target annotation (US Patent US11820778B2) |
Why This Matters
This isomer-specific patent landscape directs procurement for CNS research programs aiming to modulate M4 receptors or to navigate intellectual property in this chemical space.
- [1] US Patent US11820778B2. 2-azaspiro[3.4]octane derivatives as M4 agonists. 2023. View Source
